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Compound of Interest

Compound Name: Z-360

Cat. No.: B1676968

Z-360 Technical Support Center

Welcome to the Z-360 Technical Support Center. This resource is designed to assist
researchers, scientists, and drug development professionals in optimizing Z-360 treatment
schedules for maximum efficacy in their experiments. Here you will find troubleshooting guides,
frequently asked questions (FAQSs), detailed experimental protocols, and data presented in a
clear and accessible format.

Frequently Asked Questions (FAQs)

Q1: What is Z-360 and what is its primary mechanism of action?

Al: Z-360, also known as Nastorazepide, is an orally active, selective antagonist of the
cholecystokinin-2 (CCK2)/gastrin receptor.[1] Its primary mechanism of action involves binding
to the CCK2 receptor with high affinity (Ki value of 0.47 nM), thereby blocking the downstream
signaling pathways activated by gastrin.[1][2] This inhibition can suppress tumor growth, in part
by inhibiting gastrin-induced anti-apoptotic effects.[1] Z-360 has been shown to inhibit the
production of interleukin-1 (IL-1(), ephrin B1, vascular endothelial growth factor (VEGF), and
hypoxia-inducible factor-1lalpha (HIF-1a), as well as reduce the phosphorylation of Akt and
NR2B.[1]

Q2: What are the recommended starting doses for preclinical in vivo studies?
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A2: For preclinical studies in mice, oral administration of Z-360 has been shown to be effective
in a range of 10-100 mg/kg, administered once daily.[1] In a subcutaneous xenograft model
using MiaPaCaz cells, a 21-day treatment schedule at these doses significantly inhibited tumor
growth in a dose-dependent manner.[1]

Q3: How should Z-360 be prepared for oral administration in animal models?

A3: For in vivo experiments, it is recommended to prepare the working solution of Z-360 fresh
on the day of use. A common vehicle for oral gavage is a formulation of 10% DMSO and 90%
(20% SBE-B-CD in Saline).[1] To prepare, add each solvent sequentially. If you observe any
precipitation or phase separation, gentle heating and/or sonication can be used to aid
dissolution.[1]

Q4: Can Z-360 be used in combination with other therapeutic agents?

A4: Yes, Z-360 has been investigated in combination with the chemotherapeutic agent
gemcitabine for the treatment of pancreatic cancer.[2][3][4][5] Preclinical studies have shown
that the combination of Z-360 and gemcitabine can significantly inhibit tumor growth and
prolong survival in pancreatic carcinoma xenograft models compared to either agent alone.[2]

Q5: What is the rationale for combining Z-360 with gemcitabine?

A5: In vitro and in vivo studies have demonstrated that gemcitabine treatment can induce the
expression of the CCK2/gastrin receptor in pancreatic cancer cells.[5] This suggests that
gemcitabine may sensitize the cancer cells to the action of Z-360. Furthermore, gemcitabine
has been shown to increase the expression of VEGF, a factor associated with poor prognosis,
while Z-360 can suppress this gemcitabine-induced VEGF expression.[5]

Troubleshooting Guides
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Issue

Potential Cause

Recommended Solution

Poor solubility of Z-360 during

preparation for in vitro assays.

Z-360 is a lipophilic compound

with low aqueous solubility.

Prepare a stock solution in a
suitable organic solvent such
as DMSO. For aqueous-based
assays, ensure the final
concentration of the organic
solvent is low and does not
affect the experimental system.
For persistent issues, consider
using solubilizing agents like

cyclodextrins.[6]

Inconsistent tumor growth

inhibition in xenograft models.

- Improper preparation or
administration of Z-360.-
Variability in tumor cell
implantation.- Development of

resistance.

- Ensure Z-360 is fully
dissolved and administered
consistently (e.g., same time
each day).- Standardize the
number of cells and injection
technique for tumor
implantation.- Monitor for
potential resistance
mechanisms and consider

combination therapies.

Unexpected toxicity or adverse

events in animal models.

- High dose of Z-360.-
Interaction with other
administered compounds.-

Vehicle-related toxicity.

- Perform a dose-escalation
study to determine the
maximum tolerated dose
(MTD) in your specific model.-
When used in combination,
evaluate the toxicity of each
agent alone and in
combination.- Include a
vehicle-only control group to
assess any effects of the

delivery formulation.

Difficulty in observing
synergistic effects with

gemcitabine.

- Suboptimal dosing schedule
or sequence of administration.-

Insufficient expression of

- Experiment with different
administration schedules, such

as pre-treatment with
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CCK?2 receptor in the cancer gemcitabine to upregulate the

cell line. CCK2 receptor before
administering Z-360.- Confirm
the expression of the CCK2
receptor in your cell line of
interest before initiating

combination studies.

Data Presentation

Table 1: Preclinical Dosing of Z-360 in Pancreatic Cancer Mouse Models

) Observed
Model Cell Line Dose (Oral) Schedule Effect Reference
ec

Dose-

dependent

inhibition of

) tumor growth
Subcutaneou ) 10, 30, 100 Once daily for
MiaPaCa2 (16.5%, [1]

s Xenograft mg/kg 21 days

39.6%, and

41.7%

inhibition,

respectively).

No
suppression
PANC-1 Not specified Not specified of tumor [1]

growth as

Subcutaneou

s Xenograft

monotherapy.

Inhibition of
tumor growth
Orthotopic N N when
PANC-1 Not specified Not specified ) [1]
Xenograft combined
with

Gemcitabine.
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Table 2: Clinical Dosing of Z-360 in Combination with Gemcitabine for Metastatic Pancreatic

Cancer
Z-360 Dose Gemcitabine Primary
Study Phase Schedule ; Reference
(Oral) Dose Endpoint
Z-360 twice
daily with
60 mg, 120 Overall
Phase Il 1000 mg/m?2 each ] [3]
mg, 240 mg o Survival (OS)
gemcitabine
cycle.
Z-360 twice
daily
Safety and
120 mg, 240 concurrently )
Phase Ib/lla 1000 mg/m?2 ) Pharmacokin [4]
mg with standard )
o etics
gemcitabine
dose.

Experimental Protocols

Protocol 1: In Vivo Antitumor Efficacy Study in a Subcutaneous Xenograft Model

o Cell Culture: Culture human pancreatic adenocarcinoma cells (e.g., MiaPaCa2) under
standard conditions.

e Tumor Implantation: Subcutaneously inject a suspension of tumor cells (e.g., 5 x 10° cells in
0.1 mL of serum-free medium) into the flank of immunocompromised mice (e.g., nude mice).

e Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers
regularly (e.g., twice a week).

o Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mms3),
randomize the mice into treatment and control groups.

e Z-360 Preparation: Prepare Z-360 in a vehicle of 10% DMSO and 90% (20% SBE-B-CD in
Saline) for oral administration. Prepare fresh daily.
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e Administration: Administer Z-360 orally (e.g., at 10, 30, or 100 mg/kg) once daily for the
duration of the study (e.g., 21 days). The control group should receive the vehicle only.

e Data Collection: Continue to monitor tumor volume and body weight throughout the study.

« Endpoint: At the end of the treatment period, euthanize the mice and excise the tumors for
weight measurement and further analysis (e.g., histopathology, biomarker analysis).

Mandatory Visualizations
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Caption: Z-360 mechanism of action.

© 2025 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b1676968?utm_src=pdf-body-img
https://www.benchchem.com/product/b1676968?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“G“E Troubleshooting & Optimization

Check Availability & Pricing

Experiment Setup

Prepare Pancreatic
Cancer Cell Line

Implant Cells into

Immunocompromised Mice

Monitor Tumor Growth to
Predetermined Size

Treatment Phase

Randomize Mice into
Treatment & Control Groups

Administer Vehicle to
Control Group

Prepare Z-360 Formulation
(e.g., in Vehicle)

Administer Z-360 Orally
(Daily for 21 Days)

—

)ata Analysis

y y

Monitor Tumor Volume
and Body Weight

l

Excise Tumors at
Study Endpoint

l

Measure Tumor Weight
and Perform Analysis

Click to download full resolution via product page

Caption: In vivo xenograft study workflow.

© 2025 BenchChem. All rights reserved. 8/10 Tech Support


https://www.benchchem.com/product/b1676968?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1676968?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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